molecular formula C11H11NO5 B3062439 3-(3-Carboxypropanamido)benzoic acid CAS No. 259222-20-3

3-(3-Carboxypropanamido)benzoic acid

Cat. No. B3062439
CAS RN: 259222-20-3
M. Wt: 237.21 g/mol
InChI Key: IKRKGFIXYILHIJ-UHFFFAOYSA-N
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Description

3-(3-Carboxypropanamido)benzoic acid is a versatile chemical compound used in various scientific research fields. Its applications range from drug development to material synthesis, thanks to its unique properties. It contains a total of 29 bonds; 18 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic carboxylic acid, 1 secondary aliphatic amide, 2 hydroxyl groups, and 1 aromatic hydroxyl .


Synthesis Analysis

The synthesis of compounds similar to 3-(3-Carboxypropanamido)benzoic acid has been reported in the literature. For instance, the synthesis of 4(3H)-quinazolinones was performed via the reaction of anthranilic acid with dicarboxylic anhydrides to produce carboxylic acids derivatives . Another study reported the synthesis of zinc (II) and iron (III) complexes of pyridine-3-carboxamide containing 2-hydroxybenzoic acid as potential antibacterial agents through a solvent-free process .


Molecular Structure Analysis

The molecular structure of 3-(3-Carboxypropanamido)benzoic acid involves a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carboxyl acid a trigonal planar shape (around the carbonyl carbon) making the bond angles roughly 120 degrees . A resonance structure exists where one of the lone pairs of the hydroxyl oxygen (OH) is conjugated with the pi bond system of the carbonyl group .


Chemical Reactions Analysis

Carboxylic acids, such as 3-(3-Carboxypropanamido)benzoic acid, have been found to react with OH, NO3, and SO4− radicals in atmospheric water droplets . Another study reported that all three nitrobenzoic acids are appreciably stronger than benzoic acid in the order ortho ≫ ≫ para > > meta. A methoxy substituent in the ortho or meta position has a smaller acid-strengthening effect, and in the para position decreases the acid strength relative to benzoic acid .


Physical And Chemical Properties Analysis

Carboxylic acids are weak acids, but they are many orders of magnitude stronger than the corresponding alcohols . The acidity of the carboxyl group arises, at least in part, from the polar nature of the carbonyl group .

Scientific Research Applications

Bio-Oil Upgrading

One of the applications of “3-(3-Carboxypropanamido)benzoic acid” could be in the field of bio-oil upgrading . The hydrodeoxygenation (HDO) of benzoic acid as a bio-oil model compound has been studied . This process is crucial for achieving sustainable energy production .

Catalyst Development

The compound could also be used in the development of catalysts . For example, the study on the hydrodeoxygenation of benzoic acid used nickel-supported catalysts . The results showed that the catalyst from the nearly neutral support, Ni/SiO2, showed higher activity .

Kinetic Modeling

A kinetic model was developed using the Langmuir–Hinshelwood–Hougen–Watson (LHHW) approach . This model could be used to study the reaction kinetics of the hydrodeoxygenation of benzoic acid .

Safety and Hazards

While specific safety data for 3-(3-Carboxypropanamido)benzoic acid is not available, general safety precautions for handling carboxylic acids include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapors/spray . It’s also recommended to keep the product and empty container away from heat and sources of ignition .

Future Directions

Future research could focus on enhancing the substrate scope for benzoic acids through protodecarboxylation . Additionally, the interaction of benzoic acid with the COF surface is an important component of colloidal stability, and benzoic acid derivative solubility effects may also be important and must be studied in future work .

properties

IUPAC Name

3-(3-carboxypropanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c13-9(4-5-10(14)15)12-8-3-1-2-7(6-8)11(16)17/h1-3,6H,4-5H2,(H,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRKGFIXYILHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353899
Record name 3-(3-carboxypropanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Carboxypropanamido)benzoic acid

CAS RN

259222-20-3
Record name 3-[(3-Carboxy-1-oxopropyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259222-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-carboxypropanoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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